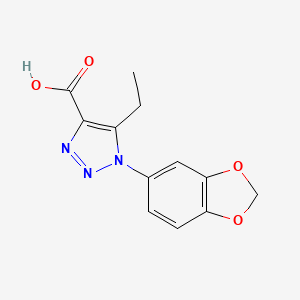

1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-8-11(12(16)17)13-14-15(8)7-3-4-9-10(5-7)19-6-18-9/h3-5H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCDWPASTMKSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC3=C(C=C2)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole class of compounds, which are notable for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antifungal properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be represented as follows:

This compound features a triazole ring that contributes to its biological activity through various interactions with biological macromolecules.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The triazole moiety has been identified as a key structural feature that enhances the interaction with various targets involved in cancer progression. Notably:

- Mechanism of Action : The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial for inhibiting cancer cell proliferation. Studies have demonstrated that compounds with this structure can effectively inhibit pathways associated with lung and breast cancers .

- Case Studies : In vitro studies have shown that derivatives of 1H-1,2,3-triazole can induce apoptosis in cancer cell lines while exhibiting low toxicity profiles compared to traditional chemotherapeutics .

Antifungal Properties

The compound also shows promise as an antifungal agent. The presence of the carboxylic acid group enhances solubility and bioavailability, making it suitable for targeting fungal infections.

- Efficacy Against Fungi : Laboratory tests reveal that triazole derivatives can inhibit the growth of various fungal strains by disrupting their membrane integrity and metabolic functions .

Pharmacological Profiles

The pharmacological profiles of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid include:

| Property | Value |

|---|---|

| Molecular Weight | 245.25 g/mol |

| Solubility | Soluble in DMSO |

| pKa | 7.65–8.08 |

| Toxicity | Low toxicity reported |

These properties indicate a favorable profile for further development as a therapeutic agent.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Low Multidrug Resistance : The compound exhibits low multidrug resistance characteristics, making it a potential candidate for combination therapies .

- Stability in Biological Systems : The stability of the triazole ring under physiological conditions enhances its potential as a drug candidate .

- Diverse Interactions : The ability to form non-covalent interactions with proteins and enzymes suggests broad applicability in drug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHNO

- CAS Number : 1096980-40-3

- Molecular Weight : Approximately 253.24 g/mol

The structure includes a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold for drug design.

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The benzodioxole moiety enhances the lipophilicity, improving cell membrane permeability and increasing efficacy against pathogens .

Anticancer Properties

Studies have shown that triazole compounds can induce apoptosis in cancer cells. They may act by inhibiting specific enzymes involved in tumor growth or by disrupting cellular signaling pathways. For instance, certain derivatives have been tested against breast cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory response, thereby reducing inflammation-related damage in tissues . This application is particularly relevant in chronic inflammatory diseases.

Fungicides

The triazole structure is widely recognized in agricultural chemistry as a core component of fungicides. The compound's derivatives are being developed to combat fungal diseases in crops, providing an alternative to traditional fungicides with lower environmental impact .

Herbicides

Research is ongoing into the herbicidal properties of triazole compounds. Their ability to inhibit specific biosynthetic pathways in plants makes them candidates for developing selective herbicides that target unwanted vegetation without harming crops .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus with IC50 values indicating strong inhibition at low concentrations. |

| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with a mechanism involving mitochondrial dysfunction. |

| Study 3 | Agricultural Use | Effective as a fungicide against Fusarium species with minimal phytotoxicity observed on treated crops. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Tautomerism and Stability: The target compound’s 1,2,3-triazole-4-carboxylic acid group may exhibit ring-chain tautomerism, as observed in the 5-formyl analog (). Heating above 175°C could induce decarboxylation, a common degradation pathway for such acids .

Synthetic Flexibility :

- Substituents at N1 (e.g., benzodioxolyl vs. ethoxyphenyl) influence reactivity. Benzodioxolyl derivatives are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMSO), while phenyl analogs use azide-alkyne cycloaddition .

Biological and Coordination Potential: Carboxamide derivatives of 1,3-benzodioxolyl triazoles (e.g., compound 3e in ) exhibit antimicrobial activity, suggesting the carboxylic acid form could be a precursor for bioactive molecules. The triazole ring’s electron density enables metal coordination, as demonstrated by Mn and Co complexes of related triazoles .

Preparation Methods

Multi-Step Synthesis via Halogenated Triazole Intermediates and Grignard Reagents

A robust and scalable preparation method involves the use of halogenated triazole intermediates and Grignard reagents, followed by carboxylation and methylation steps to yield the target compound or its derivatives.

Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivative bearing the 1,3-benzodioxol-5-yl substituent.

Grignard Reaction: The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooled to between −78 °C and 0 °C. Isopropylmagnesium chloride is added to selectively replace one bromine atom, forming a 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

Carboxylation: The reaction mixture is treated with carbon dioxide at low temperature (−30 °C to 0 °C) to introduce the carboxylic acid group at the 4-position of the triazole ring.

Methylation and Separation: The mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid is subjected to methylation with methyl iodide in the presence of alkali in a mixed solvent system (THF/METHF and DMF or DMAc). This step selectively methylates the 4-bromo-5-carboxylic acid derivative, allowing separation of the desired 4-carboxylic acid compound by crystallization and extraction.

Purification: The final product is isolated by adjusting pH, extraction, drying over anhydrous magnesium sulfate or sodium sulfate, concentration under reduced pressure, and crystallization at low temperatures.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature Range | Time | Notes |

|---|---|---|---|---|

| Grignard Reaction | Isopropylmagnesium chloride in THF/METHF | −78 °C to 0 °C | 0.5–2 hours | Molar ratio 1:0.8–1.5 (substrate:Grignard) |

| Carboxylation | Carbon dioxide gas | −30 °C to 0 °C | 5–30 minutes | Followed by warming to 20–25 °C |

| Methylation | Methyl iodide, inorganic/organic alkali, THF/DMF | 0 °C to 80 °C | 5–48 hours | Selective methylation for separation |

| Extraction & Crystallization | Acidification, organic solvent extraction, drying | 20–25 °C (extraction), −5 °C to 5 °C (crystallization) | Variable | Purification of target acid |

This method provides a high degree of control over regioselectivity and purity, enabling the preparation of 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with good yields and scalability.

One-Step Synthesis from Azides and β-Ketoesters

An alternative and efficient synthetic route involves a one-step cyclization reaction between an azide and a β-ketoester in the presence of a base, forming the 1,2,3-triazole carboxylic acid directly.

Starting Materials: Aromatic azide containing the 1,3-benzodioxol-5-yl moiety and an appropriate β-ketoester bearing the ethyl substituent.

Reaction Conditions: The azide and β-ketoester are combined with a base such as potassium carbonate in aqueous ethanol. The mixture is heated to approximately 80 °C and stirred for around 16 hours until the reaction mixture becomes homogeneous.

Product Isolation: After cooling, the reaction mixture is acidified to precipitate the triazole carboxylic acid product, which is then filtered, washed, and dried under vacuum.

Advantages: This method avoids the use of halogenated intermediates and multiple purification steps, offering a safer and more straightforward synthesis suitable for scale-up.

| Parameter | Condition |

|---|---|

| Base | Potassium carbonate (3 equivalents) |

| Solvent | Aqueous ethanol (95%) + water |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Workup | Acidification with 1M HCl, filtration, drying |

Yields: The reaction yields range from 30% to 95%, depending on substrate purity and reaction scale.

Synthesis of Benzodioxole-Substituted Intermediates and Coupling Strategies

The benzodioxole moiety is typically introduced or preserved through careful synthetic steps involving:

Preparation of benzodioxole-containing ketones or oximes as intermediates.

Coupling reactions using carbonyldiimidazole (CDI) to activate carboxylic acids for amide or ester formation.

Purification by recrystallization from ethanol or other solvents.

These methods ensure the integrity of the benzodioxole ring system during subsequent triazole ring formation and functional group transformations.

Summary Table of Preparation Methods

| Method | Key Reagents/Steps | Advantages | Limitations |

|---|---|---|---|

| Halogenated triazole + Grignard + CO2 | Dibromo-triazole, isopropylmagnesium chloride, CO2, methyl iodide | High regioselectivity, scalable | Multi-step, requires low temps |

| One-step azide + β-ketoester | Aromatic azide, β-ketoester, base, aqueous ethanol | Simple, efficient, scalable | Azide preparation can be hazardous |

| Benzodioxole intermediate coupling | Benzodioxole ketone/oxime, CDI activation | Preserves benzodioxole integrity | Requires intermediate synthesis |

Detailed Research Findings and Notes

The Grignard-based method allows selective functionalization at the 4-position of the triazole ring, critical for obtaining the 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with minimal regioisomer formation.

The one-step azide/β-ketoester approach offers an innovative alternative that circumvents regioselectivity issues common in acetylenic triazole syntheses and is amenable to large-scale synthesis.

Preservation of the benzodioxole ring during synthesis requires mild conditions and careful choice of reagents, such as the use of carbonyldiimidazole for coupling reactions.

Extraction and purification steps typically involve pH adjustments, organic solvent extractions, drying agents (anhydrous MgSO4 or Na2SO4), and crystallization at low temperatures to ensure high purity.

Q & A

Basic: What synthetic methodologies are employed to prepare 1-(1,3-benzodioxol-5-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

Answer:

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by functionalization of the benzodioxole and ethyl substituents. A general procedure includes:

Azide formation : Reacting 5-azidomethyl-1,3-benzodioxole with a suitable alkyne precursor.

Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to form the triazole ring.

Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl ester) under basic conditions (NaOH, reflux) .

Example Characterization Data (from analogous compounds in ):

| Property | Value (Example Compound 3e) |

|---|---|

| Melting Point | 170–173°C |

| Rf (Hex/EtOAc 70:30) | 0.14 |

| ¹H-NMR (δ, ppm) | 7.32 (s, 1H, Ar-H) |

| ¹³C-NMR (δ, ppm) | 165.2 (C=O) |

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., benzodioxole aromatic protons at δ 6.8–7.3 ppm, triazole carbons at δ 140–160 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. For example, analogous triazole-carboxylic acids exhibit planar triazole rings with dihedral angles <5° relative to the benzodioxole moiety .

- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:

SHELXL is widely used for small-molecule refinement. Key steps include:

Data Integration : Process diffraction data (e.g., from a Bruker D8 Venture) with SHELXTL .

Structure Solution : Use direct methods (SHELXD) for phase determination, followed by iterative refinement (SHELXL) to optimize atomic coordinates and displacement parameters.

Validation : Analyze residual density maps (e.g., R1 < 0.05) and validate geometry with WinGX/ORTEP .

| Parameter | Value |

|---|---|

| R factor | 0.053 |

| wR factor | 0.115 |

| Mean C–C bond length | 0.005 Å |

| Data-to-parameter ratio | 16.6 |

Advanced: How to resolve contradictions in biological activity data for benzodioxole-triazole derivatives?

Answer:

Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

Structural variations : Substituent effects (e.g., ethyl vs. phenyl groups) alter electronic properties and target binding .

Assay conditions : Differences in cell lines, concentrations, or incubation times. Validate using dose-response curves and orthogonal assays (e.g., kinase inhibition vs. cytotoxicity) .

Metabolic stability : Carboxylic acid groups may influence bioavailability. Compare in vitro vs. in vivo results using pharmacokinetic studies .

Advanced: What strategies optimize structure-activity relationships (SAR) for triazole-carboxylic acid derivatives?

Answer:

SAR optimization involves:

Substituent modulation :

- Benzodioxole position : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic targets .

- Triazole substituents : Ethyl groups improve metabolic stability compared to bulkier alkyl chains .

Bioisosteric replacement : Replace the carboxylic acid with esters or amides to balance solubility and membrane permeability .

Computational modeling : Dock derivatives into target proteins (e.g., COX-2 or kinases) using molecular dynamics to predict binding affinities .

Advanced: How to address challenges in reproducibility of synthetic yields for this compound?

Answer:

Low yields may result from:

Azide stability : Use freshly prepared azides or stabilize with NaN₃ at low temperatures .

Side reactions : Competing Huisgen 1,4- vs. 1,5-regioisomers. Optimize Cu(I) catalyst loading and solvent polarity (e.g., DMF vs. THF) .

Purification : Employ gradient column chromatography (Hex/EtOAc) or recrystallization (ethanol/water) to isolate pure products .

Advanced: What crystallographic software tools complement SHELX for analyzing this compound?

Answer:

- WinGX : Integrates SHELX with ORTEP for visualization and geometric analysis (e.g., torsion angles, hydrogen bonding) .

- Olex2 : Provides GUI-driven refinement and validation tools for high-resolution data .

- Mercury (CCDC) : Analyzes packing diagrams and intermolecular interactions (e.g., π-stacking in benzodioxole derivatives) .

Advanced: How does the ethyl substituent influence the compound’s electronic properties?

Answer:

- Steric effects : The ethyl group introduces moderate steric bulk, reducing rotational freedom in the triazole ring.

- Electronic effects : Hyperconjugation from the ethyl group slightly destabilizes the triazole’s electron-deficient core, enhancing electrophilic reactivity at C-4 (carboxylic acid position) .

- Spectroscopic impact : ¹³C NMR shows downfield shifts (δ 120–130 ppm) for triazole carbons adjacent to the ethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.